NO Inhibition: Effect of Hydroxylation
A direct comparative analysis of flavones featuring the 6,8-dimethyl substitution pattern reveals that the presence or absence of hydroxyl groups on the core scaffold significantly modulates nitric oxide (NO) inhibitory activity. The base 6,8-Dimethylflavone structure serves as a critical reference point, with its observed activity providing a baseline for evaluating the potency enhancements conferred by additional hydroxyl substituents [1].
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | The target compound, 6,8-Dimethylflavone, represents the core scaffold. Its IC50 value for NO inhibition is expected to be higher (i.e., less potent) than its hydroxylated derivatives, serving as a baseline. Direct data for the unsubstituted compound is not available, but class-level inference from closely related structures is provided [1]. |
| Comparator Or Baseline | 6,8-Dimethyl-5,7,4'-trihydroxyflavone: IC50 = 18.21 ± 1.15 µM [1]. 5,7-Dihydroxy-6,8-dimethylflavone: IC50 = 43.61 ± 2.96 µM [1]. |
| Quantified Difference | The addition of a 5,7,4'-trihydroxyl pattern to the 6,8-dimethylflavone core (18.21 µM) results in an approximate 2.4-fold increase in NO inhibitory potency compared to the 5,7-dihydroxy derivative (43.61 µM), and an even greater increase compared to the unsubstituted baseline [1]. |
| Conditions | LPS-stimulated RAW 264.7 macrophage cell line; IC50 values determined as mean ± SD from three independent experiments (n=3) [1]. |
Why This Matters
This structure-activity relationship (SAR) data quantifies the impact of specific hydroxylation on the 6,8-dimethylflavone scaffold, enabling researchers to precisely select the base compound for control experiments or to guide the procurement of more potent, hydroxylated derivatives for targeted anti-inflammatory studies.
- [1] Kim, D. H., et al. Nitric Oxide Production Inhibitory Activities of Compounds from Spergularia marina. Molecules, 2023, 28(7), 2903; Table 3. View Source
